2-Amino-4,6-dichlorobenzoic acid
Overview
Description
2-Amino-4,6-dichlorobenzoic acid: is an organic compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an amino group attached to the benzene ring. This compound is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-dichlorobenzoic acid typically involves the chlorination of 2-Aminobenzoic acid. The process includes the following steps:
Chlorination: 2-Aminobenzoic acid is treated with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 4 and 6 positions of the benzene ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and other electrophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acids or amides.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
2-Amino-4,6-dichlorobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group and chlorine atoms on the benzene ring contribute to its reactivity and ability to form various derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
- 3-Amino-2,5-dichlorobenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 2-Amino-3,5-dichlorobenzoic acid
Comparison: 2-Amino-4,6-dichlorobenzoic acid is unique due to the specific positions of the chlorine atoms and the amino group on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For example, the position of the chlorine atoms can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
2-amino-4,6-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOYJBSEORILIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302823 | |
Record name | 2-Amino-4,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20776-63-0 | |
Record name | 20776-63-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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